Cbz-NH-PEG4-C2-acid

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTQYXJCFILXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193153 | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-00-8 | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Cbz-NH-PEG4-C2-acid: Structure, Properties, and Applications in PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cbz-NH-PEG4-C2-acid is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3][4] This guide provides a detailed overview of the chemical structure, physicochemical properties, and core applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is an ADC linker composed of three key functional components: a carboxybenzyl (Cbz)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The molecular formula is C₁₉H₂₉NO₈.[5]

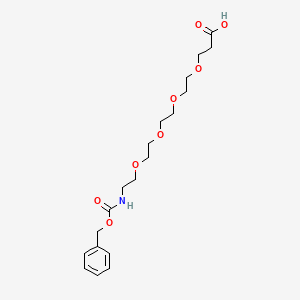

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 756526-00-8 | [5][6] |

| Molecular Formula | C₁₉H₂₉NO₈ | [5] |

| Molecular Weight | 399.44 g/mol | [5] |

| Appearance | Colorless Viscous Liquid | [7] |

| Purity | >98% | [5] |

| Solubility | Methylene chloride, DMAC, DMSO | [5] |

| Spacer Length | 17 atoms (19.2 Å) | [5] |

Core Functional Components

-

Carboxybenzyl (Cbz) Group: The Cbz (or Z) group is a widely used protecting group for amines in peptide synthesis.[5] It is stable under mildly acidic and basic conditions, providing orthogonality with many other protecting groups.[5] Its removal is typically achieved under reductive conditions.

-

PEG4 Spacer: The discrete polyethylene (B3416737) glycol (dPEG®) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Its defined length of 17 atoms allows for precise spatial orientation between the two ends of the PROTAC.[5]

-

Terminal Carboxylic Acid: The carboxylic acid moiety serves as a versatile reactive handle for conjugation. It can be readily activated to form an amide bond with an amine-containing ligand, such as one targeting a protein of interest or an E3 ubiquitin ligase.

Applications in PROTAC Synthesis

This compound is primarily used as a heterobifunctional linker in the modular synthesis of PROTACs. PROTACs are molecules with two distinct ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis workflow involving this linker typically follows these steps:

-

Ligand Conjugation: One of the ligands (either for the target protein or the E3 ligase) containing a free amine is coupled to the carboxylic acid terminus of the this compound linker.

-

Cbz Deprotection: The Cbz group on the other end of the linker is removed to expose a primary amine.

-

Second Ligand Conjugation: The newly exposed amine is then coupled to the second ligand, which contains a suitable reactive group (e.g., a carboxylic acid), completing the PROTAC molecule.

Figure 2: General workflow for PROTAC synthesis using this compound.

Key Experimental Protocol: Cbz Group Deprotection

The removal of the Cbz protecting group is a critical step in the synthetic workflow. Catalytic hydrogenolysis is the most common and efficient method.[5][8]

Objective: To selectively cleave the carboxybenzyl group from the N-terminus of the linker, exposing the primary amine for subsequent conjugation.

Materials:

-

Cbz-protected intermediate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Preparation: Dissolve the Cbz-protected intermediate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Inerting: Flush the flask with an inert gas (N₂ or Ar) to remove oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under the inert atmosphere. The typical catalyst loading is 5-10 mol% relative to the substrate.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂) via a balloon or by connecting the flask to a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.

-

Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the H₂ gas and flush the flask with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be used in the next step, often without further purification.

Storage and Handling

Proper handling is crucial to maintain the integrity of the reagent.

-

Storage: Store this compound at -20°C for long-term stability.[5]

-

Handling: The compound is hygroscopic.[5] It is recommended to let the vial come to room temperature before opening to prevent moisture condensation. Handle under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to limit exposure to air and moisture.[5] Stock solutions can be prepared with dry solvents and should be stored frozen when not in use.[5]

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound | 756526-00-8 - 乐研试剂 [leyan.com]

- 7. purepeg.com [purepeg.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to Cbz-NH-PEG4-C2-acid: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG4-C2-acid is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, makes it a versatile tool for the synthesis of complex bioconjugates and targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a well-defined molecule with specific physicochemical properties that are critical for its function as a linker. These properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Cbz-N-amido-PEG4-acid | [1] |

| CAS Number | 756526-00-8 | [1] |

| Molecular Formula | C₁₉H₂₉NO₈ | [1] |

| Molecular Weight | 399.44 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents.[3] | [3] |

| Storage | Store at -20°C for long-term storage, protected from light and moisture. Short-term storage at 0-4°C is acceptable.[3] | [3] |

Experimental Protocols

The utility of this compound lies in the selective reactivity of its terminal functional groups. The carboxylic acid can be coupled with primary amines to form stable amide bonds, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid moiety of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with an amine-containing molecule (e.g., a protein ligand or a small molecule).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffer

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, dissolve this compound in Activation Buffer.

-

Add EDC (1.2 equivalents) and NHS or sulfo-NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-7.2.[4]

-

-

Coupling to Amine:

-

Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the amine-containing molecule to the activated this compound solution. The reaction with primary amines is most efficient at pH 7-8.[4]

-

Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to expose the primary amine, which can then be used for further conjugation.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Reaction Setup:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

-

Hydrogenation:

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Introduce hydrogen gas to the reaction mixture, either by inflating a balloon with H₂ and attaching it to the flask or by using a dedicated hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent.

-

Wash the Celite pad with additional solvent (methanol or ethanol).

-

-

Isolation:

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine. The product can be further purified by chromatography if necessary.

-

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and the orthogonal protecting group strategy it allows.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a stepwise approach, as illustrated in the workflow diagram below. This allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.

Signaling Pathway: PROTAC-Mediated Degradation of BTK

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[5] PROTACs designed to target BTK can effectively induce its degradation, leading to the inhibition of downstream signaling. A PROTAC synthesized using a this compound linker can bring BTK into proximity with an E3 ligase, such as Cereblon (CRBN), initiating the ubiquitination and degradation cascade.

This diagram illustrates how a BTK-targeting PROTAC hijacks the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between BTK and an E3 ligase. This proximity leads to the poly-ubiquitination of BTK, marking it for degradation by the 26S proteasome. The resulting decrease in BTK levels disrupts the B-cell receptor signaling pathway, ultimately inhibiting B-cell proliferation and survival.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature enable the controlled and efficient synthesis of complex molecules, most notably PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in the development of novel targeted therapies. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.

References

Cbz-NH-PEG4-C2-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Cbz-NH-PEG4-C2-acid, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker molecule. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 399.44 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₉H₂₉NO₈ | [1][2][3][4] |

| CAS Number | 756526-00-8 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | Approximately 1.188 g/cm³ | [1][2] |

Role in PROTAC Drug Development

This compound is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[1][5][6] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][7][8] They typically consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][7][8]

The this compound molecule provides the flexible polyethylene (B3416737) glycol (PEG) chain that serves as this linker. The carboxybenzyl (Cbz) protecting group on the amine allows for controlled, sequential chemical reactions during the synthesis of the final PROTAC molecule.

Conceptual Workflow of PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule where a linker like this compound would be utilized.

References

- 1. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 2. CBZ-NH-PEG<SUB>4</SUB>-CH<SUB>2</SUB>CH<SUB>2</SUB>COOH CAS#: 756526-00-8 [m.chemicalbook.com]

- 3. Cbz-N-amido-PEG4-acid - CAS:756526-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cbz-NH-PEG12-C2-acid | PROTAC Linker | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

The Strategic Role of the Cbz Group in Cbz-NH-PEG4-C2-acid: An In-depth Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The rational design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation, is a complex process where each component plays a critical role. The linker moiety, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the function of a widely utilized linker building block, Cbz-NH-PEG4-C2-acid, with a particular focus on the strategic role of the Carboxybenzyl (Cbz) group in the synthesis of potent protein degraders.

Core Components and Their Functions

The this compound linker is a modular unit composed of three key functional components: the Cbz group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid terminus. Understanding the individual contribution of each component is crucial for its effective application in PROTAC synthesis.

The Cbz (Carboxybenzyl) Group: A LYNCHPIN FOR SYNTHETIC STRATEGY

The Cbz group, a benzyloxycarbonyl moiety, primarily serves as a protecting group for the primary amine.[1][2] In the context of PROTAC synthesis, which often involves multiple steps and various reagents, protecting reactive functional groups is paramount to prevent unwanted side reactions and ensure the desired final product.[3]

Key Functions of the Cbz Group:

-

Preventing Unwanted Reactions: The amine group is nucleophilic and can react with various electrophiles. During the coupling of the C2-acid end of the linker to a warhead or an E3 ligase ligand, the Cbz group "masks" the amine, preventing it from participating in undesired amide bond formations or other reactions.[2]

-

Enabling Orthogonal Synthesis: The Cbz group is stable under a range of reaction conditions, including those used for amide bond formation.[3] Importantly, it can be selectively removed under conditions that typically do not affect other common protecting groups or sensitive functionalities within the PROTAC molecule. This "orthogonality" is a cornerstone of complex molecule synthesis, allowing for a controlled and stepwise assembly of the final PROTAC.[3]

-

Facilitating Stepwise Synthesis: The presence of the Cbz group allows for a directional and controlled synthetic route. Typically, the carboxylic acid end of the linker is first coupled to one of the PROTAC's ligands. Subsequently, the Cbz group is removed to reveal the free amine, which can then be coupled to the second ligand, completing the heterobifunctional structure.

The PEG4 Spacer: A MODULATOR OF PHYSICOCHEMICAL PROPERTIES

The tetra-polyethylene glycol (PEG4) unit acts as a flexible spacer, influencing several critical properties of the final PROTAC molecule.

-

Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[3] This is a crucial factor for bioavailability and cell permeability. However, an optimal balance must be struck, as excessively long PEG chains can sometimes negatively impact membrane permeability.[1]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, while a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[4] The PEG4 linker provides a specific length and degree of flexibility that has proven effective in many PROTAC systems.[1]

-

Biocompatibility: PEG is generally considered biocompatible and non-toxic, making it a favorable component for therapeutic agents.[3]

The C2-Acid Terminus: THE ANCHORING POINT

The C2-acid (a propionic acid moiety) provides the carboxylic acid functional group necessary for coupling the linker to an amine-containing warhead or E3 ligase ligand through the formation of a stable amide bond. This reaction is typically facilitated by standard peptide coupling reagents.

Quantitative Data on Linker Performance

The optimization of linker length is a critical aspect of PROTAC design. While data specific to the this compound linker in a wide array of systems is proprietary or not always published, comparative studies on PROTACs with varying PEG linker lengths provide valuable insights into the impact of the spacer on degradation efficacy.

Table 1: Impact of PEG Linker Length on BRD4-Targeting PROTAC Performance [1]

| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 0.8 | 15 |

| PEG4 | 20 | 95 | 1.2 | 25 |

| PEG5 | 15 | >98 | 1.0 | 20 |

| PEG6 | 30 | 92 | 0.7 | 12 |

This table presents synthesized data from studies on BRD4-targeting PROTACs, illustrating that a PEG4 linker can offer a favorable balance of high degradation potency (low DC50 and high Dmax), good cell permeability, and improved oral bioavailability compared to shorter and longer PEG chains in this specific context.

Table 2: Effect of Linker Length on TBK1-Targeting PROTAC Degradation [4][5]

| Linker Atom Length | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

This data highlights that a minimum linker length is often required to induce degradation and that there is an optimal length for maximal efficacy, beyond which potency can decrease.

Experimental Protocols

The following are detailed methodologies for the key steps involving the this compound linker in PROTAC synthesis.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary or secondary amine on a warhead or E3 ligase ligand using HATU as the coupling agent.

Materials:

-

This compound

-

Amine-containing ligand (warhead or E3 ligase ligand)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents).

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Cbz-protected intermediate by flash column chromatography.

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group to reveal the free amine, which is then ready for coupling to the second component of the PROTAC.

Materials:

-

Cbz-protected intermediate from Protocol 1

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the Cbz-protected intermediate in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

Visualizations

PROTAC Synthesis Workflow

Caption: Synthetic workflow for PROTAC assembly using this compound.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a versatile and powerful tool in the development of PROTACs. The Cbz group, acting as a robust and selectively removable protecting group, is fundamental to the successful and controlled synthesis of these complex molecules. The PEG4 spacer provides a means to fine-tune the physicochemical properties of the PROTAC, which is essential for optimizing its biological activity. A thorough understanding of the function of each component of this linker, supported by quantitative data and detailed experimental protocols, empowers researchers to rationally design and synthesize the next generation of targeted protein degraders.

References

The Strategic Imperative of the PEG4 Spacer in PROTAC Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, and specifically the tetra-ethylene glycol (PEG4) spacer, have emerged as a cornerstone of PROTAC design. This guide elucidates the multifaceted role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PRO

The Strategic Role of the Terminal Carboxylic Acid on Cbz-NH-PEG4-C2-acid: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Cbz-NH-PEG4-C2-acid, represents a critical tool in modern bioconjugation, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its meticulously designed architecture, comprising a Carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers a trifecta of functionalities: controlled reactivity, enhanced solubility, and precise spatial orientation. This technical guide delves into the pivotal role of the terminal carboxylic acid, providing a comprehensive overview of its function, application, and the methodologies governing its use.

Core Functionality: The Carboxylic Acid as a Conjugation Handle

The terminal carboxylic acid on the this compound linker is the primary reactive site for covalent attachment to amine-bearing molecules. This functionality is central to the linker's purpose, enabling the stable union of two distinct molecular entities. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.

This activation is most commonly achieved through the use of carbodiimide (B86325) chemistry, frequently employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process, outlined below, is favored for its efficiency and mild reaction conditions, which are crucial for preserving the integrity of sensitive biomolecules like proteins and antibodies.

Activation and Conjugation Workflow

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Physicochemical Properties and Data Presentation

Table 1: Physicochemical Properties of a Cbz-Protected PEG Linker

| Property | Value |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |

| Synonyms | Z-AEA, Cbz-NH-PEG1-CH2COOH |

| CAS Number | 1260092-43-0 |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% |

| Solubility | DMSO, DMF |

| Storage | -20°C, protected from light and moisture |

Data for Cbz-NH-PEG1-CH2COOH, a representative analogue.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the activation of the carboxylic acid and its subsequent conjugation to an amine-containing molecule, as well as the deprotection of the Cbz group.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes a typical procedure for labeling a protein with the this compound linker.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.

-

Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein), EDC, and NHS.

-

A typical molar ratio for activation is 1:1.2:1.2 (Linker:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Immediately add the activated linker solution to the protein solution (typically 1-10 mg/mL in Coupling Buffer).

-

The final concentration of the organic solvent (DMSO) should ideally not exceed 10% (v/v) to maintain protein stability.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (Drug-to-Antibody Ratio, DAR, in the case of ADCs) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Protocol for Cbz Group Deprotection

The Cbz group is stable under the conditions of EDC/NHS coupling but can be removed to expose a primary amine for further functionalization. The most common method is catalytic hydrogenolysis.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen gas (H2) source or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

-

Solvent (e.g., DMF, ethanol, or methanol)

Procedure:

-

Dissolve the Cbz-protected conjugate in a suitable solvent.

-

Carefully add Pd/C catalyst to the solution (typically 10% by weight of the substrate).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (via a balloon or at a specified pressure).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Application in PROTAC Synthesis

In the synthesis of PROTACs, the this compound linker serves to connect a target protein-binding ligand with an E3 ligase-binding ligand. The terminal carboxylic acid is typically used to form an amide bond with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivatives). Following this conjugation, the Cbz group is deprotected to reveal an amine, which is then coupled to an activated carboxylic acid on the target protein ligand. This sequential approach allows for a controlled and modular synthesis of the final PROTAC molecule.

PROTAC Synthesis Signaling Pathway

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The terminal carboxylic acid of this compound is a cornerstone of its functionality, providing a reliable and versatile handle for bioconjugation. Through well-established activation chemistries, this linker can be efficiently coupled to a wide range of biomolecules and small-molecule drugs. The strategic placement of this reactive group, in concert with the solubility-enhancing PEG spacer and the orthogonally protected amine, makes this compound an indispensable tool for the rational design and synthesis of advanced therapeutics and research probes. A thorough understanding of the principles and protocols governing its use is essential for researchers aiming to leverage its full potential in drug development and chemical biology.

References

In-Depth Technical Guide: Cbz-NH-PEG4-C2-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Cbz-NH-PEG4-C2-acid, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the properties of this compound, its role in PROTAC synthesis, and provides a generalized experimental framework for its application.

Core Compound Information: this compound

Chemical Structure:

Caption: Chemical Structure of this compound.

CAS Number: 756526-00-8[1][2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H29NO8[1] |

| Molecular Weight | 399.44 g/mol [1] |

| Appearance | Colorless to light yellow liquid/oil |

| Purity | Typically >95% |

| Storage | 2-8°C or -20°C for long-term storage |

Supplier Information

A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include:

-

KKL Med Inc.[1]

-

Amaybio (阿镁生物)[2]

-

Immunomart

-

Leyan Reagent (乐研试剂)

-

MedKoo Biosciences[1]

-

Vector Labs

-

Sunway Pharm Ltd

It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Role in PROTAC Synthesis

This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure is integral to the modular synthesis of PROTACs.

The general workflow for synthesizing a PROTAC using this linker involves a series of chemical reactions to conjugate a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Experimental Workflow

Caption: Generalized workflow for PROTAC synthesis using a protected linker.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound for PROTAC synthesis. Note: These protocols are illustrative and require optimization based on the specific properties of the warhead and E3 ligase ligands.

Protocol 1: Amide Coupling of this compound to a Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the warhead or the E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing ligand (e.g., warhead-NH2)

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et3N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

-

Add the amide coupling reagent (1.2 eq) to the solution.

-

Add the organic base (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected linker-ligand conjugate.

Protocol 2: Deprotection of the Cbz Group

The Cbz protecting group is typically removed via hydrogenolysis.

Materials:

-

Cbz-protected linker-ligand conjugate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen source (e.g., H2 gas balloon or a hydrogen generator)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

-

Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 1-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-ligand conjugate. This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the formation of the second amide bond to complete the PROTAC molecule.

Materials:

-

Amine-linker-ligand conjugate from Protocol 2

-

Carboxylic acid-containing ligand

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et3N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Follow the general procedure outlined in Protocol 1, using the deprotected amine-linker-ligand conjugate and the second ligand containing a carboxylic acid.

-

After purification, the final PROTAC molecule is obtained. Characterization by NMR and high-resolution mass spectrometry is essential to confirm its identity and purity.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

Caption: Mechanism of action of a PROTAC molecule.

This guide provides a foundational understanding of this compound and its application in the development of PROTACs. Researchers should adapt and optimize the provided protocols to suit their specific molecular targets and synthetic strategies.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two entities.[1] While the choice of ligands dictates the target, it is the often-underestimated linker that profoundly governs the efficacy, selectivity, and overall drug-like properties of the PROTAC. This technical guide provides a comprehensive exploration of the core components of PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to empower the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's success. Its length, composition, and rigidity directly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1] Conversely, a suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a conformation that is not conducive to ubiquitination.[2]

The linker's chemical makeup also has a profound impact on the physicochemical properties of the PROTAC. By incorporating polar functional groups, the solubility of the often large and hydrophobic PROTAC molecule can be improved.[1] Conversely, tuning the lipophilicity can enhance cell permeability, a critical factor for reaching intracellular targets.[1]

Classification and Core Components of PROTAC Linkers

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid linkers. More recently, "smart" or functional linkers have emerged as a third category.[1]

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility and the conformational freedom they provide. This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[1]

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design. They offer a high degree of conformational flexibility.[1]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed and can significantly improve the solubility of PROTACs. The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[1][3]

Rigid Linkers

Rigid linkers are designed to reduce the conformational flexibility of the PROTAC, which can offer several advantages. They can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can also lead to improved selectivity by disfavoring the formation of off-target ternary complexes.[1]

-

Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[1][4]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity into the linker structure.[1]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant conformational restriction.[1][4]

"Smart" and Functional Linkers

A newer class of linkers incorporates functionalities that respond to specific stimuli or confer additional properties to the PROTAC. Examples include photoswitchable linkers containing motifs like azobenzene, which can change conformation upon light irradiation, allowing for spatiotemporal control of PROTAC activity.[5]

Quantitative Impact of Linker Composition on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker length on these key parameters.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 3 | 55 | 85 | [6] |

| BRD4 | VHL | PEG | 4 | 20 | 95 | [6] |

| BRD4 | VHL | PEG | 5 | 15 | >98 | [6] |

| BRD4 | VHL | PEG | 6 | 30 | 92 | [6] |

| TBK1 | Cereblon | Alkyl/Ether | < 12 | No degradation | - | [7] |

| TBK1 | Cereblon | Alkyl/Ether | 12-29 | Submicromolar | - | [7] |

| TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 | [7] |

| TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 | [7] |

| BTK | Cereblon | PEG | 2 units | >5000 | - | [2] |

| BTK | Cereblon | PEG | 4-5 units | <500 | - | [2] |

| PI3Kα | VHL | Alkyl | 8 | 227.4 | 71.3 | [8] |

| mTOR | VHL | Alkyl | 8 | 45.4 | 74.9 | [8] |

Experimental Protocols for Linker Optimization and Evaluation

The rational design of PROTAC linkers relies on robust experimental methodologies to synthesize and evaluate a library of candidates.

Synthesis of a PROTAC Library with Varying PEG Linker Lengths using Click Chemistry

This protocol provides a general method for synthesizing a library of PROTACs with varying PEG linker lengths. It utilizes the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][9]

Materials:

-

POI ligand functionalized with an alkyne group

-

E3 ligase ligand functionalized with an azide (B81097) group (or vice versa)

-

A series of commercially available amino-PEG-azide or amino-PEG-alkyne linkers of varying lengths

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvents: Dimethylformamide (DMF) or a mixture of t-BuOH/H2O

-

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMF.

-

Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in DMF.

-

Prepare 10 mM stock solutions of each PEG linker in DMF.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Click Reaction:

-

In a series of reaction vials, add the alkyne-functionalized POI ligand (1.0 equivalent).

-

To each vial, add a different PEG linker (1.1 equivalents).

-

Add the azide-functionalized E3 ligase ligand (1.2 equivalents).

-

Add the CuSO4 stock solution (0.1 equivalents) and the THPTA/TBTA stock solution (0.5 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1.0 equivalent).

-

Stir the reactions at room temperature and monitor their progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, quench the reactions with a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixtures with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC products by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTACs by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]

Objective: To determine the binding affinity (KD) of the PROTAC to the E3 ligase and the POI individually, and to measure the affinity and cooperativity of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or SA chip for biotinylated proteins)

-

Purified E3 ligase (e.g., VHL complex)

-

Purified POI

-

Synthesized PROTACs

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of E3 Ligase:

-

Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions.

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary1).

-

-

Binary Interaction Analysis (PROTAC to POI):

-

Immobilize the purified POI on a separate flow cell and inject a series of concentrations of the PROTAC to measure the binary binding affinity (KD_binary2).

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface. The binding of the POI-PROTAC complex to the E3 ligase will be measured.

-

Determine the apparent binding affinity of the ternary complex (KD_ternary).

-

-

Data Analysis and Cooperativity Calculation:

-

Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka).

-

Calculate the cooperativity factor (α) using the formula: α = KD_binary1 / KD_ternary .

-

α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complex).

-

α < 1 indicates negative cooperativity.

-

α = 1 indicates no cooperativity.

-

-

Assessment of Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[10]

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for the POI.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Visualizing Core Concepts in PROTAC Linker Design

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key concepts discussed.

Caption: Core components of a PROTAC molecule.

Caption: PROTAC-mediated ternary complex formation.

Caption: Experimental workflow for PROTAC linker optimization.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of the different linker types, their core components, and their impact on ternary complex formation is essential for the rational design of potent and effective protein degraders. By employing systematic approaches to linker optimization, including the synthesis of diverse linker libraries and their rigorous evaluation through biophysical and cellular assays, researchers can unlock the full therapeutic potential of this transformative technology. The continued exploration of novel linker chemistries and a deeper understanding of the structural basis of ternary complex formation will undoubtedly pave the way for the next generation of highly effective PROTAC-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

The Architect's Blueprint: An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of the Bifunctional Linker

In the landscape of modern drug discovery, bifunctional molecules have emerged as a revolutionary class of therapeutics. These agents, which include Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are engineered to bring two distinct molecular entities into close proximity to elicit a specific biological outcome. The linchpin of these sophisticated constructs is the bifunctional linker , a chemical scaffold that connects the two active components. Far from being a mere passive spacer, the linker is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the bifunctional drug.[1][2] Its design and chemical characteristics profoundly influence the stability of the molecule in circulation, its ability to engage its targets, and the ultimate therapeutic effect.[3][4] This technical guide provides a comprehensive overview of bifunctional linkers, with a focus on their application in PROTACs and ADCs, detailing their types, design principles, and the experimental methodologies used for their evaluation.

Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

The PROTAC Mechanism of Action: A Signaling Pathway

The linker plays a pivotal role in the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[8] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[8]

Caption: PROTAC-mediated protein degradation pathway.

Types of PROTAC Linkers

PROTAC linkers are typically classified based on their chemical composition and flexibility.

-

Alkyl Chains: These are the simplest linkers, consisting of a chain of methylene (B1212753) groups. They are hydrophobic and offer a good degree of flexibility.[9]

-

Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[10] They are hydrophilic and their length can be easily tuned.[10]

-

Rigid Linkers: Linkers containing cyclic structures like piperazine (B1678402) or piperidine, or unsaturated moieties like alkynes, introduce rigidity to the molecule. This can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11]

Impact of Linker Length and Composition on PROTAC Efficacy

The length and chemical nature of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[8][12][13][14] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8] Conversely, a linker that is too long might lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[8] The composition of the linker also affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[9]

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | [9] |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [9] |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [9] |

| BRD4 | CRBN | PEG | 0 units | < 500 | > 90 | [9] |

| BRD4 | CRBN | PEG | 1-2 units | > 5000 | < 50 | [9] |

| BRD4 | CRBN | PEG | 4-5 units | < 500 | > 90 | [9] |

| ERα | VHL | Alkyl | 16 | ~10 | > 90 | [12][13][14] |

| BTK | CRBN | PEG | ≥ 4 units | Potent | > 85 | [9][15] |

| PI3K | VHL | C8 Alkyl | - | 42.23 - 227.4 | - | [16] |

| mTOR | VHL | C8 Alkyl | - | 45.4 | - | [16] |

Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[2][17] The linker in an ADC is responsible for attaching the payload to the antibody and plays a crucial role in the stability of the conjugate in circulation and the release of the payload at the target site.[4][18]

The ADC Mechanism of Action: From Circulation to Cell Death

The journey of an ADC from administration to therapeutic effect involves several key steps where the linker's properties are critical. The ADC must remain stable in the bloodstream to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2] Upon reaching the target cancer cell, the ADC binds to its specific antigen and is internalized, typically via endocytosis. Inside the cell, the payload is released from the antibody through the cleavage of the linker or degradation of the antibody itself.

Caption: ADC internalization and payload release pathway.

Types of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor cell, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes.[18]

-

Acid-Cleavable Linkers: Hydrazone linkers are a common example, which hydrolyze and release the payload in the low pH of endosomes.[18]

-

Protease-Cleavable Linkers: These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B.[19]

-

Reducible Linkers: Disulfide linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.

-

-

Non-Cleavable Linkers: These linkers, such as those based on thioether bonds, are stable and do not have a specific cleavage mechanism. The payload is released only after the complete degradation of the antibody in the lysosome.[18]

Linker Stability and Drug-to-Antibody Ratio (DAR)

The stability of the linker is a critical quality attribute of an ADC.[2][4] Premature cleavage of the linker in circulation can lead to systemic toxicity and reduced efficacy.[2] The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody, is another key parameter that affects the ADC's performance.[20][21] A higher DAR can increase potency but may also lead to aggregation and faster clearance from circulation.

| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Reference |

| Silyl Ether (acid-cleavable) | Low pH | > 7 days | [18] |

| Hydrazine (acid-cleavable) | Low pH | ~2 days | [18] |

| Carbonate (acid-cleavable) | Low pH | ~36 hours | [18] |

| Triglycyl Peptide (CX) | Protease | 9.9 days | [18] |

| SMCC (non-cleavable) | Antibody degradation | 10.4 days | [18] |

| OHPAS | Aryl Sulfatase | Stable in mouse and human plasma | [4] |

| VC-PABC | Cathepsin B | Unstable in mouse plasma | [4] |

Experimental Protocols

General Synthesis of a PROTAC with a PEG Linker

This protocol outlines a general two-step synthesis for a PROTAC using a commercially available Hydroxy-PEG-acid linker.

Step 1: Amide Coupling of POI Ligand to the Linker

-

To a solution of Hydroxy-PEG-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the POI-PEG-OH intermediate by silica (B1680970) gel column chromatography.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

-

Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) and allow the reaction to warm to room temperature, stirring for 4-6 hours.

-

Monitor the formation of the tosylated intermediate by LC-MS.

-

Concentrate the reaction mixture and dissolve the crude product and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight.

-

Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.[22]

Workflow for PROTAC Synthesis

Caption: General workflow for the two-step synthesis of a PROTAC.

PROTAC-Mediated Protein Degradation Assay: Western Blot Analysis

This protocol details the analysis of target protein degradation in cells treated with a PROTAC.

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).[23]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge the lysates to pellet cell debris.[23]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to quantify protein degradation.[23]

Determination of Drug-to-Antibody Ratio (DAR) for ADCs

Several methods can be used to determine the DAR of an ADC.

-

UV/Vis Spectroscopy: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.[21][24]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody. This technique can provide information on the distribution of different DAR species.[24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for accurate DAR determination. The ADC sample is typically deglycosylated and may be reduced to separate the heavy and light chains before analysis. The mass of the different species is measured, and the number of conjugated payloads can be determined from the mass shift.[20][25]

In Vitro Plasma Stability Assay for ADCs

This assay assesses the stability of the ADC linker in plasma.

-

Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C for a set period (e.g., up to 7 days).[2]

-

Time Points: Collect aliquots of the plasma sample at various time points.

-

Quantification:

Conclusion and Future Outlook

Bifunctional linkers are a cornerstone of modern targeted therapies. Their rational design is paramount to the success of PROTACs and ADCs. The continuous evolution of linker chemistry is paving the way for the development of next-generation bifunctional drugs with improved efficacy, selectivity, and safety profiles. Future innovations will likely focus on the development of novel linker technologies, such as "smart" linkers that respond to multiple stimuli in the tumor microenvironment, and the use of computational modeling to predict the optimal linker design for a given application. As our understanding of the intricate interplay between the linker and the biological system deepens, we can expect to see the emergence of even more sophisticated and effective bifunctional therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hpst.cz [hpst.cz]

- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. pharmiweb.com [pharmiweb.com]

- 25. sciex.com [sciex.com]

A Technical Guide to Cbz-NH-PEG4-C2-acid for Bioconjugation

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate linker is a critical step that dictates the success of their conjugate. Among the myriad of options, Cbz-NH-PEG4-C2-acid has emerged as a versatile and valuable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation, with a focus on enabling beginners to confidently incorporate this linker into their research.

Introduction to this compound: A Multifunctional Linker

This compound is a heterobifunctional linker that incorporates three key chemical motifs: a carboxybenzyl (Cbz) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features makes it an ideal component for constructing complex bioconjugates with precise control over their architecture and functionality.

The Cbz protecting group offers robust protection for the amine functionality under a variety of conditions, yet it can be selectively removed through catalytic hydrogenolysis, providing an orthogonal deprotection strategy in multi-step syntheses.[1] The PEG4 spacer is a hydrophilic chain that enhances the aqueous solubility and cell permeability of the resulting conjugate, a crucial attribute for many biological applications, especially in drug delivery and PROTAC development.[2][3] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of a stable amide bond.[2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes key quantitative data for a closely related and commercially available analog, CBZ-N-amido-dPEG®4-acid, which serves as an excellent proxy.

| Property | Value | Reference |

| CAS Number | 756526-00-8 | [4] |

| Molecular Weight | 399.44 g/mol | [4] |

| Chemical Formula | C₁₉H₂₉NO₈ | [4] |

| Purity | > 98% | [4] |

| Solubility | Methylene chloride, DMAC, DMSO | [4] |

| Storage | -20°C; protect from moisture | [4] |

Core Applications in Bioconjugation